molecular formula C56H100N16O17S B10766660 Polymyxin B1 Isoleucine (sulfate)

Polymyxin B1 Isoleucine (sulfate)

Cat. No.: B10766660
M. Wt: 1301.6 g/mol
InChI Key: CTVJDEFGPKKPRM-QSEPSDMCSA-N
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Description

Polymyxin B1 Isoleucine (sulfate) is a cyclic cationic polypeptide antibiotic derived from Bacillus polymyxa. It is a variant of Polymyxin B1, where isoleucine replaces leucine in the cyclic peptide structure. This compound is primarily used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii .

Preparation Methods

Synthetic Routes and Reaction Conditions

Polymyxin B1 Isoleucine (sulfate) is synthesized through a series of peptide coupling reactions. The synthesis involves the incorporation of isoleucine into the peptide chain, replacing leucine. The peptide is then cyclized to form the cyclic structure characteristic of polymyxins. The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of Polymyxin B1 Isoleucine (sulfate) involves fermentation of Bacillus polymyxa strains, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of Polymyxin B1 Isoleucine. The extracted compound is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Polymyxin B1 Isoleucine (sulfate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the peptide structure .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of Polymyxin B1 Isoleucine, as well as substituted analogs with modified biological activities .

Scientific Research Applications

Polymyxin B1 Isoleucine (sulfate) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Employed in research on bacterial membrane interactions and resistance mechanisms.

    Medicine: Investigated for its efficacy against multidrug-resistant bacterial infections and its pharmacokinetic properties.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

Polymyxin B1 Isoleucine (sulfate) exerts its antibacterial effects by binding to the phosphate groups on the lipopolysaccharides of Gram-negative bacterial cell membranes. This binding disrupts the membrane integrity, leading to increased permeability and leakage of cellular contents, ultimately causing bacterial cell death. The compound targets both the inner and outer membranes of bacteria, making it highly effective against Gram-negative pathogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Polymyxin B1 Isoleucine (sulfate) include:

Uniqueness

Polymyxin B1 Isoleucine (sulfate) is unique due to the presence of isoleucine, which can influence its pharmacokinetic properties and potentially reduce toxicity compared to other polymyxins. This structural variation may also affect its interaction with bacterial membranes and its overall efficacy .

Properties

Molecular Formula

C56H100N16O17S

Molecular Weight

1301.6 g/mol

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79;1-5(2,3)4/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80);(H2,1,2,3,4)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-;/m0./s1

InChI Key

CTVJDEFGPKKPRM-QSEPSDMCSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN.OS(=O)(=O)O

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O.OS(=O)(=O)O

Origin of Product

United States

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